![molecular formula C10H17NO3 B2497541 1-Butanoylpiperidine-3-carboxylic acid CAS No. 1017213-97-6](/img/structure/B2497541.png)
1-Butanoylpiperidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine carboxylic acids involves intricate chemical processes that can include solid-phase synthesis techniques, as demonstrated in the study of peptides containing spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), which highlights the use of Fmoc chemistry and solid-phase synthesis for incorporating specific amino acids into peptide sequences (Martin et al., 2001). Additionally, asymmetric synthesis methods have been developed for creating helix-forming β-amino acids, including trans-4-aminopiperidine-3-carboxylic acid, which underscores the versatility and complexity of synthesizing piperidine derivatives (Schinnerl et al., 2003).
Molecular Structure Analysis
The molecular structure of piperidine carboxylic acids and related compounds has been studied using various analytical methods, including X-ray diffraction and inelastic neutron scattering. For example, the study of the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid provides insights into the molecular geometries and frequencies of similar compounds (Pawlukojć et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can lead to the formation of compounds with unexpected activities, such as the synthesis of alkanoic acid derivatives with antifungal activities from piperidine scaffolds (Zakrzewski & Krawczyk, 2014). These studies indicate the reactivity and potential applications of piperidine-based compounds in creating bioactive molecules.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-butanoylpiperidine-3-carboxylic acid, have been studied for their role in biocatalyst inhibition. These acids can inhibit microbial growth in engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used for fermentative production. Their inhibitory effect is significant enough that they are used as food preservatives due to their microbial inhibition potency. Understanding these effects is crucial for developing metabolic engineering strategies to increase microbial robustness in industrial applications (Jarboe et al., 2013).
Extraction and Separation Techniques
The review on reactive extraction of carboxylic acids highlights the efficiency of using organic compounds and supercritical fluids as solvents for separating carboxylic acids from aqueous solutions. Supercritical CO2, in particular, is recommended due to its environmentally benign properties and high efficiency in the reactive extraction process. This method is competitive and simpler than other separation methods, suggesting its potential for industrial application in separating compounds similar to this compound from mixtures (Djas & Henczka, 2018).
Biological Activity of Carboxylic Acid Derivatives
The synthesis and study of 1-indanones, which can be derived from carboxylic acids similar to this compound, reveal a broad range of biological activities. These compounds are potent in various therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer treatments. They also show potential in treating neurodegenerative diseases and as effective pesticides. This comprehensive review underscores the versatility and significance of carboxylic acid derivatives in medicinal chemistry and drug development (Turek et al., 2017).
Solvent Developments for Carboxylic Acid Recovery
In the context of recovering carboxylic acids from dilute aqueous streams, novel solvent systems have been reviewed. These include ionic liquids and improvements in traditional solvents, such as amines and organophosphorous extractants, for liquid-liquid extraction (LLX) of carboxylic acids. The advancements in solvent technology are crucial for the efficient and environmentally friendly recovery of carboxylic acids from industrial processes, offering a pathway to utilize compounds like this compound in sustainable chemistry applications (Sprakel & Schuur, 2019).
Future Directions
Piperidine derivatives, including 1-Butanoylpiperidine-3-carboxylic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research may focus on developing new synthesis methods and exploring the biological activities of these compounds .
Mechanism of Action
Target of Action
It is known that many similar compounds interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets in a way similar to other carboxylic acid derivatives . These compounds often undergo reactions involving nucleophilic substitution or oxidation .
Biochemical Pathways
It is known that carboxylic acids and their derivatives can enter various metabolic pathways, including those of carbohydrates, proteins, and lipids . The exact effects of 1-Butanoylpiperidine-3-carboxylic acid on these pathways would depend on its specific targets and mode of action.
Result of Action
It is likely that its effects would be related to its interactions with its specific targets and the biochemical pathways it affects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and specific conditions within the body
properties
IUPAC Name |
1-butanoylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-4-9(12)11-6-3-5-8(7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAOWXFECSLJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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